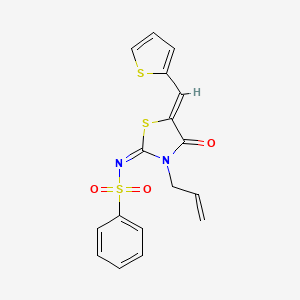

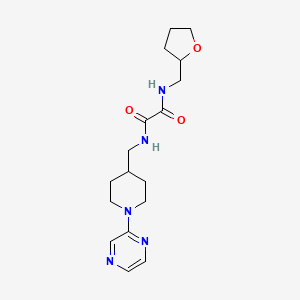

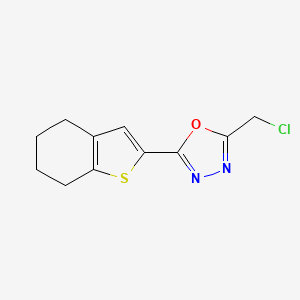

![molecular formula C9H17NO2S B2813785 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide CAS No. 1888919-42-3](/img/structure/B2813785.png)

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, including those with S and O containing heterocycles, has been reported . The synthesis involves the use of 4-Bromo-4-formyltetrahydrothiopyrans, which are alkylated with ethyl bromoacetate and ethyl acrylate to give di- and monosubstituted derivatives .Molecular Structure Analysis

The InChI code for 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is 1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2 . This indicates the presence of a sulfur atom (S), a nitrogen atom (N), two oxygen atoms (O), and a carbon backbone ©.Physical And Chemical Properties Analysis

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is an oil at room temperature . It has a molecular weight of 203.3.Applications De Recherche Scientifique

Synthesis and Characterization

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is a compound involved in the synthesis of various sulfur-containing heterocycles, including spiropyrimidinetriones and thioxopyrimidinediones. Researchers have developed methods to synthesize novel sulfur-containing spiro compounds, such as 7,11-diaryl-9-thia-2,4-diazaspiro[5.5]undecane-1,3,5-trione 9,9-dioxides. These compounds have been characterized using techniques like IR and 1H NMR spectral data, highlighting their potential utility in the chemical synthesis of complex molecules (Reddy, Babu, & Padmavathi, 2001); (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Chiral Syntheses

The compound has also been used in chiral syntheses, such as the production of (R)-spirobi-1,4-dioxan and related compounds from D-fructose, demonstrating the versatility of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide in synthesizing spiro compounds with defined chirality at the spiro-ring junction (Chan, Hough, & Richardson, 1982).

Bioactivity and Synthesis

Further research into 1,9-diazaspiro[5.5]undecane-containing compounds, closely related to 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide, has explored their biological activity and synthesis. These compounds have shown potential for treating various disorders, including obesity, pain, and cardiovascular diseases, indicating the biological significance of the spiro compound structure (Blanco‐Ania, Heus, & Rutjes, 2017).

Antimicrobial Activity

Spiro compounds derived from 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide have also been investigated for their antimicrobial properties. For instance, exploration of spirocyclic derivatives of ciprofloxacin has shown that these compounds possess distinct activity against specific bacterial strains, contributing to the development of new antibacterial agents (Lukin et al., 2022).

Catalysis and Green Chemistry

The compound has found applications in green chemistry, facilitating the synthesis of nitrogen-containing spiro heterocycles through catalyst-free methods, showcasing an environmentally friendly approach to chemical synthesis (Aggarwal, Vij, & Khurana, 2014).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Mode of Action

If it acts similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may interact with GABAARs, potentially inhibiting their function .

Propriétés

IUPAC Name |

9λ6-thia-1-azaspiro[5.5]undecane 9,9-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAXYXSQCABODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CCS(=O)(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

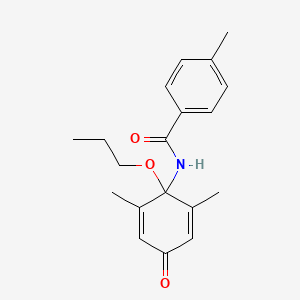

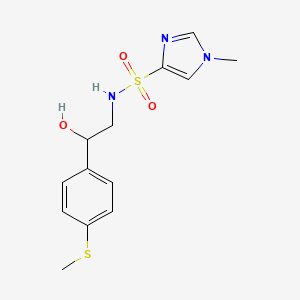

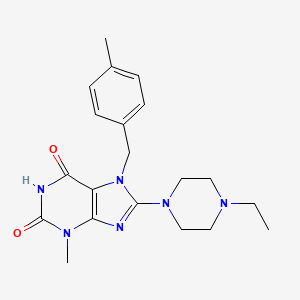

![methyl (4-(N-(pyrazolo[1,5-a]pyrimidin-6-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2813704.png)

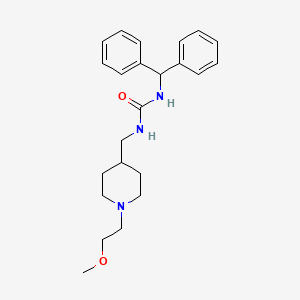

![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)